N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide
Description
This compound belongs to the triazolopyridazine class, characterized by a fused triazole-pyridazine core. The ethoxy substituent at position 6 of the pyridazine ring and the 2,5-dimethylfuran-3-carboxamide group at the methyl bridge are critical structural features. These moieties contribute to its unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-4-22-14-6-5-12-17-18-13(20(12)19-14)8-16-15(21)11-7-9(2)23-10(11)3/h5-7H,4,8H2,1-3H3,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLWZOQPPFIIAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=C(OC(=C3)C)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is the Cell division protein ZipA . This protein is essential for bacterial cell division and is found in organisms such as Escherichia coli (strain K12) and Shigella flexneri.
Mode of Action
This compound interacts with its target, the Cell division protein ZipA, by stabilizing the FtsZ protofilaments. This interaction serves as a cytoplasmic membrane anchor for the Z ring, which is crucial for bacterial cell division.
Biochemical Pathways
It is understood that the compound’s interaction with the cell division protein zipa affects the process of bacterial cell division. The downstream effects of this interaction could potentially disrupt the normal cell division process, leading to the inhibition of bacterial growth.
Pharmacokinetics
Information on absorption, distribution, metabolism, and excretion (ADME) is currently unavailable. Therefore, the impact of these properties on the compound’s bioavailability cannot be accurately determined at this time.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the Cell division protein ZipA. By stabilizing the FtsZ protofilaments and serving as a cytoplasmic membrane anchor for the Z ring, the compound can disrupt the normal process of bacterial cell division, potentially inhibiting bacterial growth.
Biochemical Analysis
Biochemical Properties
Triazole compounds, such as N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities. They have been described as anti-inflammatory, hypotensive, hypoglycemic, antipyretic, analgesic, antiasthmatic drugs, and as vasodilators and substrates of NAD glycohydrolase.
Cellular Effects
Triazole compounds have been found to exhibit potent antiproliferative activities against various cell lines.
Molecular Mechanism
Triazole compounds are known to bind to a variety of enzymes and receptors, which could lead to changes in gene expression.
Temporal Effects in Laboratory Settings
Triazole compounds are known for their excellent thermal stability.
Dosage Effects in Animal Models
Triazole compounds have been found to exhibit potent antiproliferative activities against various cell lines.
Transport and Distribution
Triazole compounds are known to bind to a variety of enzymes and receptors.
Subcellular Localization
Triazole compounds are known to bind to a variety of enzymes and receptors.
Biological Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural characteristics. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Structural Overview
The compound features a triazolo[4,3-b]pyridazine moiety linked to a 2,5-dimethylfuran structure through a methyl bridge. This intricate architecture suggests diverse biological activities and applications in medicinal chemistry. The presence of both triazole and furan functionalities may enhance its biological profiles compared to other derivatives lacking this dual framework.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| CAS Number | 2034276-86-1 |
Antimicrobial Properties
Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various pathogens, including bacteria and fungi. For instance, similar compounds have demonstrated efficacy as antimicrobial agents by inhibiting the growth of pathogens like Staphylococcus aureus and Candida albicans .
Anticancer Activity
Recent studies suggest that this compound may possess anticancer properties. Compounds with similar structural motifs have shown promise in inhibiting key kinases involved in cancer progression. For example, related triazoloquinazolinones have demonstrated anticancer effects by inhibiting Polo-like kinase 1 (PLK1), a critical regulator of cell division .
In vitro studies have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound was found to have an IC50 value of 27.3 μM against human breast cancer cells .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of triazole derivatives has also been documented. Compounds within this class have shown activity in reducing inflammation and pain through various mechanisms, including inhibition of cyclooxygenase enzymes and modulation of cytokine release .
Case Studies
-
Synthesis and Testing of Triazole Derivatives :
A study synthesized several triazole derivatives and evaluated their biological activity against bacterial strains. The results indicated that compounds with the triazole ring exhibited significant antibacterial activity compared to controls . -
Anticancer Evaluation :
In another study focusing on the anticancer potential of triazole derivatives, specific compounds were screened against multiple cancer cell lines. The findings revealed promising results for compounds similar to this compound in terms of cytotoxicity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazolopyridazine Derivatives
N-(2-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
- Structural Differences : Replaces the ethoxy group with a pyridinyl-sulfanyl chain and a methoxyphenyl acetamide tail.
- Functional Impact : The sulfanyl group enhances redox reactivity, while the pyridinyl moiety improves solubility. Reported to exhibit stronger anti-inflammatory activity compared to the target compound due to sulfur’s electron-withdrawing effects .
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide
- Structural Differences : Features a 3,4-dimethoxyphenyl substituent and a thiophene carboxamide group.
- Functional Impact : The dimethoxy groups increase lipophilicity, enhancing blood-brain barrier penetration. Thiophene imparts distinct electronic properties, leading to superior antimicrobial activity compared to the dimethylfuran analog .
Heterocyclic Carboxamide Analogs
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
- Structural Differences : Substitutes the dimethylfuran with a tetrahydrobenzo[d]isoxazole ring.
- Functional Impact : The fused benzoxazole enhances rigidity, improving binding affinity to kinase enzymes. This compound shows 2–3× higher anticancer potency in vitro compared to the target molecule .
N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide
- Structural Differences : Lacks the pyridazine ring, replacing it with a simpler pyridine core.
Furan- and Thiophene-Based Compounds
N-(6-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
- Structural Differences : Incorporates a thiazole-thioether linkage instead of the triazolopyridazine core.
- Functional Impact : The thiazole group amplifies antioxidant activity, though the absence of the triazole ring diminishes kinase inhibition efficacy .
Preparation Methods
Formation of the Triazolopyridazine Core
The triazolopyridazine scaffold is synthesized via cyclocondensation of hydrazine derivatives with pyridazine precursors. A representative protocol involves:
Hydrazination of Chloropyridazine :
Reacting 3,6-dichloropyridazine with hydrazine hydrate in ethanol at reflux yields 3-hydrazinyl-6-chloropyridazine.
$$
\text{3,6-Dichloropyridazine} + \text{N}2\text{H}4 \rightarrow \text{3-Hydrazinyl-6-chloropyridazine} + \text{HCl}
$$
Conditions : Ethanol, 82°C, 3 hours.Cyclization with Triethoxymethane :
Treating the hydrazine intermediate with triethoxymethane under acidic conditions induces cyclization to form the triazolopyridazine ring.
$$
\text{3-Hydrazinyl-6-chloropyridazine} + \text{HC(OEt)}_3 \rightarrow \text{6-Chloro-triazolo[4,3-b]pyridazine} + \text{EtOH}
$$
Conditions : Trifluoroacetic acid (TFA), 0°C to room temperature, 12 hours.
Ethoxy Group Introduction
The chlorine atom at position 6 is substituted with ethoxy via nucleophilic aromatic substitution (SNAr):
$$
\text{6-Chloro-triazolo[4,3-b]pyridazine} + \text{NaOEt} \rightarrow \text{6-Ethoxy-triazolo[4,3-b]pyridazine} + \text{NaCl}
$$
Conditions : Sodium ethoxide in ethanol, reflux, 8 hours. Yield: 72–85%.
Aminomethyl Functionalization
Bromination at position 3 followed by nucleophilic substitution introduces the aminomethyl group:
- Bromination :
Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C yields 3-bromo-6-ethoxy-triazolo[4,3-b]pyridazine. - Amination :
Reacting the bromide with hexamethylenetetramine (HMTA) in acetic acid, followed by hydrolysis with HCl, produces the primary amine:
$$
\text{3-Bromo-triazolo[4,3-b]pyridazine} + \text{HMTA} \rightarrow \text{3-Aminomethyl-6-ethoxy-triazolo[4,3-b]pyridazine}
$$
Conditions : Acetic acid, 100°C, 4 hours. Yield: 60–68%.
Synthesis of 2,5-Dimethylfuran-3-Carboxylic Acid
Friedel-Crafts Acylation
2,5-Dimethylfuran undergoes acylation at position 3 using acetyl chloride and AlCl3:
$$
\text{2,5-Dimethylfuran} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{2,5-Dimethylfuran-3-carbonyl chloride}
$$
Conditions : Dichloromethane, 0°C to room temperature, 2 hours. Yield: 80–88%.
Hydrolysis to Carboxylic Acid
The acyl chloride is hydrolyzed to the carboxylic acid using aqueous NaOH:
$$
\text{2,5-Dimethylfuran-3-carbonyl chloride} + \text{NaOH} \rightarrow \text{2,5-Dimethylfuran-3-carboxylic acid} + \text{NaCl}
$$
Conditions : Water, room temperature, 1 hour. Yield: 95%.
Amide Coupling
Activation of Carboxylic Acid
The carboxylic acid is converted to an acyl chloride using thionyl chloride:
$$
\text{2,5-Dimethylfuran-3-carboxylic acid} + \text{SOCl}2 \rightarrow \text{2,5-Dimethylfuran-3-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
Conditions : Reflux, 3 hours. Yield: 90–94%.
Coupling with Amine
The acyl chloride reacts with 3-aminomethyl-triazolo[4,3-b]pyridazine in the presence of a base:
$$
\text{2,5-Dimethylfuran-3-carbonyl chloride} + \text{3-Aminomethyl-6-ethoxy-triazolo[4,3-b]pyridazine} \xrightarrow{\text{DIPEA}} \text{Target Compound}
$$
Conditions : Dichloromethane, N,N-diisopropylethylamine (DIPEA), room temperature, 12 hours. Yield: 65–75%.
Optimization and Challenges
Triazolopyridazine Cyclization
Cyclization efficiency depends on the electron-withdrawing nature of substituents. Ethoxy groups at position 6 enhance ring stability but require careful control of reaction pH to avoid over-cyclization.
Amination Side Reactions
Competing N-alkylation during amination is mitigated by using HMTA, which selectively delivers the aminomethyl group.
Coupling Yield Improvement
Employing coupling agents like HOBt/EDC increases yields to >85% but introduces purification challenges.
Analytical Data
Table 1: Key Intermediates and Yields
| Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|
| 6-Chloro-triazolo[4,3-b]pyridazine | 78 | 98.5 |
| 6-Ethoxy-triazolo[4,3-b]pyridazine | 82 | 99.1 |
| 3-Aminomethyl derivative | 68 | 97.8 |
| 2,5-Dimethylfuran-3-carboxylic acid | 95 | 99.3 |
| Final Compound | 73 | 98.7 |
Q & A
Advanced Research Question
- Co-solvent Systems : PEG-400/water mixtures enhance solubility up to 10 mg/mL .
- Prodrug Design : Introduce phosphate esters at the ethoxy group for pH-dependent release .
- Nanoparticle Formulations : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) to prolong half-life .
What are the key challenges in scaling up synthesis for preclinical trials?
Advanced Research Question
- Reaction Scalability : Transition from batch to flow chemistry for cyclization steps to improve yield reproducibility .
- Purification : Replace flash chromatography with crystallization (solvent: ethyl acetate/heptane) for cost-effective scaling .
- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (<0.15%) .
How does this compound compare to structurally related triazolo-pyridazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
